

Comparative Cross-Reactivity Analysis of Novel 3-(Dimethylamino)benzoic Acid Derivatives

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Compound of Interest

Compound Name: 3-(Dimethylamino)benzoic acid

Cat. No.: B154052

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This guide provides a comparative analysis of the cross-reactivity profiles for a series of novel **3-(Dimethylamino)benzoic acid** derivatives: DMA-201, DMA-202, and DMA-203. These compounds were designed as selective inhibitors for the primary target, Tyrosine Kinase Z (TK-Z). The following sections detail their binding affinities against TK-Z and a panel of related and unrelated off-target kinases to assess their selectivity. All experimental data is presented to guide further preclinical development.

Quantitative Cross-Reactivity Data

The selectivity of each derivative was quantified by determining the half-maximal inhibitory concentration (IC₅₀) against the primary target (TK-Z) and a panel of five common off-target kinases. The results are summarized below. A lower IC₅₀ value indicates higher potency.

Table 1: IC₅₀ Values (nM) of **3-(Dimethylamino)benzoic Acid** Derivatives Against a Kinase Panel

Compound	TK-Z (Primary Target)	Kinase A (Off- Target)	Kinase B (Off- Target)	Kinase C (Off- Target)	Kinase D (Off- Target)	Kinase E (Off- Target)
DMA-201	15	>10,000	8,500	1,200	>10,000	9,800
DMA-202	25	450	980	5,600	8,900	>10,000
DMA-203	8	150	320	800	650	1,100

Interpretation:

- DMA-201 demonstrates the highest selectivity for the primary target, TK-Z, with minimal or no activity against the tested off-target kinases at concentrations up to 10,000 nM.
- DMA-202 shows good potency for TK-Z but exhibits significant off-target activity against Kinase A and Kinase B.
- DMA-203 is the most potent inhibitor of TK-Z but displays considerable cross-reactivity with all tested off-target kinases, indicating a less desirable selectivity profile.

Experimental Protocols

The data presented in this guide were generated using the following standardized experimental protocols.

2.1 In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

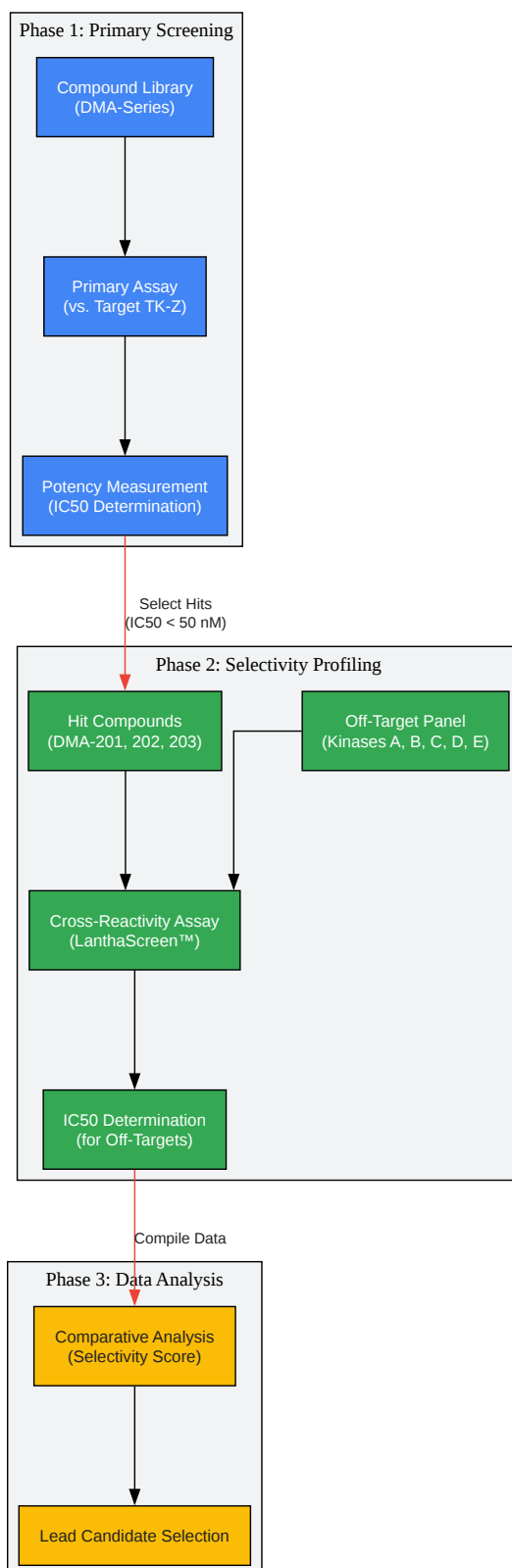
This assay was employed to determine the IC₅₀ values of the test compounds against the selected panel of kinases.

- Principle: A competitive displacement assay where the test compound competes with a fluorescently labeled ATP-competitive ligand (tracer) for binding to the kinase of interest. Binding of the tracer to the kinase-antibody-Europium complex results in a high FRET (Förster Resonance Energy Transfer) signal. Inhibition by the compound disrupts this interaction, leading to a decrease in the FRET signal.
- Procedure:
 - A solution containing the kinase, a Europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer was prepared in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - Test compounds (DMA-201, DMA-202, DMA-203) were serially diluted in DMSO and then added to the assay plate wells.
 - The kinase/antibody/tracer solution was dispensed into the wells containing the test compounds.

- The plate was incubated at room temperature for 60 minutes, protected from light.
- The fluorescence emission was measured at two wavelengths (665 nm for the tracer and 615 nm for the Europium donor) using a fluorescence microplate reader.
- The ratio of the emission signals (665/615) was calculated, and the data were normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor).
- IC50 values were determined by fitting the dose-response curves using a four-parameter logistic model.

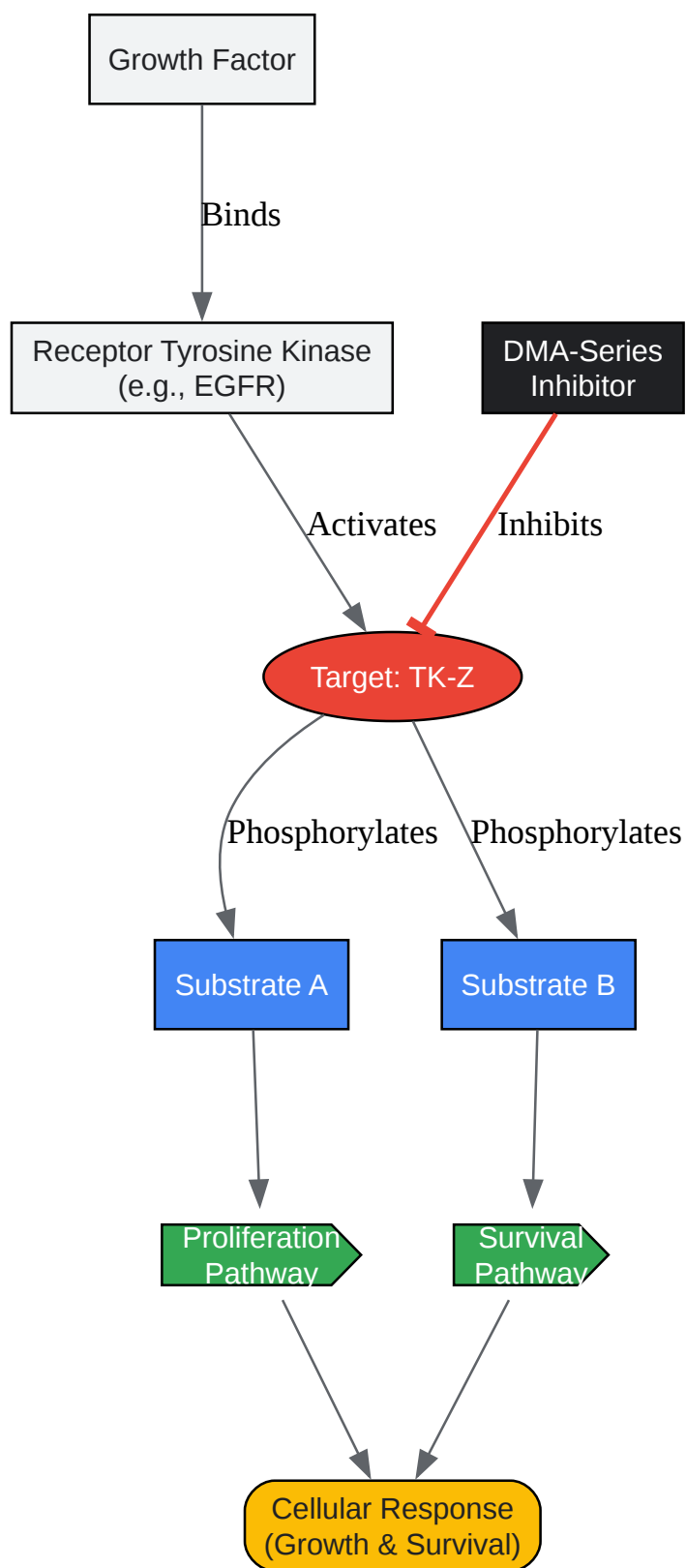
Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow used for selectivity screening and a conceptual model of the signaling pathway involving the primary target, TK-Z.



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Caption: Workflow for kinase inhibitor selectivity profiling.



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Caption: Hypothetical signaling pathway mediated by Target TK-Z.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com